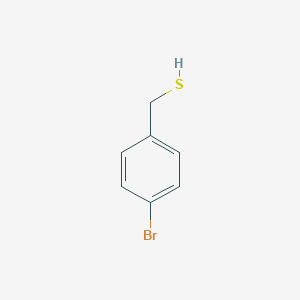

4-Bromobenzyl mercaptan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCKXDPCCYHFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297189 | |

| Record name | 4-Bromobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19552-10-4 | |

| Record name | 19552-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 4-Bromobenzyl Mercaptan for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a crucial reagent in organic synthesis and medicinal chemistry. We will delve into its synthesis, key reactions, and applications, with a focus on providing practical, field-proven insights for researchers and drug development professionals.

Introduction: The Versatility of a Brominated Thiol

This compound, also known as (4-bromophenyl)methanethiol, is an organosulfur compound that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive thiol group and a bromine-substituted aromatic ring, allows for a variety of chemical transformations. The thiol moiety readily participates in nucleophilic substitution and addition reactions, while the bromo-functionalized benzene ring is amenable to a wide range of cross-coupling reactions. This dual reactivity makes this compound a valuable intermediate in the preparation of a diverse array of compounds, including those with potential therapeutic applications.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The table below summarizes the key physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₇H₇BrS |

| Molecular Weight | 203.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 20-22 °C |

| Boiling Point | 105-107 °C at 5 mmHg |

| Density | 1.531 g/mL at 25 °C |

| Refractive Index | n20/D 1.619 |

| Flash Point | 224 °F |

Safety and Handling: this compound is a combustible liquid with a strong, unpleasant odor. It is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable method for the synthesis of this compound is the reaction of 4-bromobenzyl bromide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea, followed by hydrolysis. The thiourea route is often preferred as it avoids the use of gaseous and foul-smelling hydrogen sulfide.

Experimental Protocol: Synthesis via Thiourea

Step 1: Formation of the Isothiouronium Salt

-

To a solution of 4-bromobenzyl bromide (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which will result in the precipitation of the S-(4-bromobenzyl)isothiouronium bromide salt.

-

Collect the salt by vacuum filtration and wash with cold ethanol.

Step 2: Hydrolysis to the Mercaptan

-

Suspend the S-(4-bromobenzyl)isothiouronium bromide salt in a solution of sodium hydroxide (2.5 equivalents) in water.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

-

The product, this compound, will separate as an oil. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude mercaptan can be purified by vacuum distillation.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations.

S-Alkylation and S-Arylation

The thiol group is nucleophilic and readily undergoes S-alkylation with alkyl halides or S-arylation with activated aryl halides to form thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide range of complex molecules.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of numerous compounds with interesting biological activities.

Synthesis of Enzyme Inhibitors

The thioether linkage formed from this compound is present in a number of enzyme inhibitors. For instance, it has been used in the synthesis of inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in cancer and inflammation.

Precursor to Radioligands

The bromo-substituent can be replaced with a radioisotope, such as ¹⁸F or ¹¹C, making this compound a useful precursor for the synthesis of radioligands for positron emission tomography (PET) imaging.

Conclusion

This compound is a highly versatile and valuable reagent in the fields of organic synthesis and drug discovery. Its dual reactivity allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75207, this compound.

- Organic Syntheses. (1941). p-TOLUENETHIOL. Org. Synth. 1941, 21, 104. DOI: 10.15227/orgsyn.021.0104 (This reference provides a general procedure for the synthesis of thiols from isothiouronium salts, which is analogous to the synthesis of this compound).

4-Bromobenzyl mercaptan physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromobenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This compound, also known as (4-bromophenyl)methanethiol, is a pivotal organosulfur compound widely utilized as an intermediate in organic synthesis and pharmaceutical development.[1] Its unique molecular architecture, featuring a brominated aromatic ring and a reactive thiol group, imparts a distinct set of physical and chemical properties that are critical for its application. This guide provides a comprehensive examination of these properties, offering both foundational data and the experimental context necessary for its effective use in a laboratory setting. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and safety considerations. Furthermore, this document will elucidate the causality behind experimental choices for its characterization and discuss its functional role in the broader context of medicinal chemistry.

Core Molecular and Physical Properties

This compound is characterized by a benzyl group substituted with a bromine atom at the para position and a thiol (-SH) functional group attached to the methylene bridge. This structure dictates its physical state, solubility, and reactivity. The compound typically presents as a white to pale yellow fused solid with a low melting point or a colorless to pale yellow liquid, possessing a strong, unpleasant odor characteristic of thiols.[2][3]

Physicochemical Data Summary

The fundamental physical and chemical identifiers for this compound are summarized below for quick reference. This data is essential for reaction setup, solvent selection, and purification protocols.

| Property | Value | Source(s) |

| IUPAC Name | (4-bromophenyl)methanethiol | [2][4] |

| Synonyms | 4-Bromobenzyl thiol, 4-Bromo-α-toluenethiol | [3] |

| CAS Number | 19552-10-4 | |

| Molecular Formula | C₇H₇BrS | [2] |

| Molecular Weight | 203.10 g/mol | |

| Appearance | White to cream/pale yellow fused solid or liquid | [2][3] |

| Melting Point | 27-31 °C (lit.) | |

| Density (Predicted) | 1.493 ± 0.06 g/cm³ | |

| Solubility | Soluble in organic solvents; limited in water | [3] |

| InChI Key | CUCKXDPCCYHFMQ-UHFFFAOYSA-N | [2] |

| SMILES | SCc1ccc(Br)cc1 | [2] |

Structural Elucidation: Spectroscopic Profile

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset of experimentally verified spectra is limited, the expected spectral characteristics can be inferred from the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the thiol (-SH) proton. The aromatic protons would appear as a set of doublets in the aromatic region (approx. 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The benzylic methylene protons would likely appear as a doublet (coupled to the thiol proton) or a singlet around 3.7 ppm. The thiol proton itself typically presents as a triplet (coupled to the methylene protons) around 1.7 ppm, although its chemical shift and multiplicity can be variable and concentration-dependent. For comparison, the analogous 4-chlorobenzyl mercaptan shows aromatic protons at ~7.24 ppm, a methylene signal at 3.676 ppm, and a thiol proton signal at 1.742 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon environments in the aromatic ring and one for the benzylic carbon. The carbon bearing the bromine atom (C-Br) would be found downfield, while the other aromatic carbons would resonate in the typical 120-140 ppm range. The benzylic carbon (-CH₂SH) signal is expected to appear further upfield, typically in the 25-35 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Key expected absorptions include:

-

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹, characteristic of the thiol group.

-

C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹.

-

=C-H Bending (out-of-plane): A strong band around 800-840 cm⁻¹ indicative of para-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would lead to fragmentation of the molecular ion.

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 202 and 204 with an approximate 1:1 ratio. This isotopic pattern is the hallmark of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[6]

-

Key Fragmentation: The most likely fragmentation pathway involves the loss of the thiol group (-SH) or the entire mercaptan group (-CH₂SH). A significant peak would be the tropylium-like ion resulting from the cleavage of the C-C bond alpha to the ring, leading to the bromotropylium ion. Another major fragment would correspond to the benzyl cation (m/z 91) if the bromine is lost first, followed by the thiol group, though the C-Br bond is strong. The fragmentation is initiated by the ionization of the molecule, which then breaks apart into charged fragments and neutral radicals.[6][7]

Experimental Protocols for Physical Property Determination

To ensure the reliability of experimental data, standardized protocols for determining key physical properties are essential. These methods are designed to be self-validating through reproducibility.

Melting Point Determination (Capillary Method)

The melting point provides a quick and effective measure of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas impurities will depress and broaden the melting range.

Methodology:

-

Sample Preparation: Finely powder a small amount of solid this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (1-2 mm height).[8][9]

-

Compaction: Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[10]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating:

-

Rapid Scan: Heat the sample rapidly to determine an approximate melting point.

-

Slow Scan: Allow the apparatus to cool. Using a fresh sample, heat slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.[9][11]

-

Validation: Repeat the slow scan at least once to ensure the result is consistent.

Solubility Assessment

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, extractions, and purifications. A systematic approach is used to classify the compound based on its solubility in various media.

Methodology:

-

Solvent Selection: Prepare test tubes with a panel of solvents: water, 5% aq. HCl, 5% aq. NaOH, and an organic solvent like diethyl ether or dichloromethane.

-

Sample Addition: To 0.75 mL of each solvent, add approximately 25 mg of this compound.[12]

-

Observation: Vigorously shake each tube and observe.[12]

-

Soluble: The compound completely dissolves to form a clear solution.

-

Insoluble: The compound remains as a distinct solid or liquid phase.

-

-

Interpretation:

-

Water: As a largely nonpolar molecule, it is expected to have limited solubility in water.[3]

-

Organic Solvents: It is expected to be soluble in common organic solvents due to its hydrophobic benzyl structure.[3]

-

5% NaOH: The thiol group is weakly acidic. Solubility in NaOH would indicate the formation of the sodium thiolate salt, confirming its acidic nature.

-

5% HCl: No reaction is expected, and it should remain insoluble.

-

-

Workflow Diagram: The logical flow of solubility testing provides a classification of the compound's functional group characteristics.

Caption: Key roles of the thiol group in medicinal chemistry.

The Bromobenzyl Moiety as a Synthetic Scaffold

The bromobenzyl group is a versatile building block in pharmaceutical synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. This makes bromobenzyl derivatives, including the mercaptan, valuable intermediates for creating libraries of compounds for screening and lead optimization. [13][14]For instance, substituted benzyl groups are incorporated into potent receptor tyrosine kinase inhibitors and other targeted therapies. [15]

Safety, Handling, and Storage

As a reactive thiol, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is considered hazardous. It can be harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. [15]It may also cause respiratory irritation. [15]Thiols, in general, can be toxic and irritating. [3]* Handling:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. * Avoid breathing dust, fumes, or vapors. [15] * Wash hands thoroughly after handling. [15]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Conclusion

This compound is a compound whose utility is deeply rooted in its fundamental physical and chemical properties. Its low melting point, solubility in organic solvents, and the distinct reactivity of its thiol and bromobenzyl functionalities make it a versatile tool for the research scientist. A thorough understanding of its spectroscopic signature, coupled with rigorous experimental determination of its physical constants, ensures its effective and safe application in the synthesis of novel chemical entities with therapeutic potential. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this important chemical intermediate to its fullest potential.

References

- Melting point determination. (n.d.). Department of Chemistry, University of Calgary. [Link]

- Pfaff, A. R., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Mini reviews in medicinal chemistry, 20(6), 513–529. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Mustansiriyah. [Link]

- Pfaff, A. R., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. PMC - NIH. [Link]

- experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. [Link]

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]

- Pfaff, A. R., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Ingenta Connect. [Link]

- Pfaff, A. R., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Scholars' Mine. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Pfaff, A. R., et al. (2019, December 2). Medicinal Thiols: Current Status and New Perspectives.

- He, W., et al. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- Determination of Melting Point. (n.d.). Clarion University. [Link]

- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]

- Wolthuis, E., et al. (1979). Determination of solubility: A laboratory experiment.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]

- Al-Amiery, A. A., et al. (2016).

- Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. Bioorganic & Medicinal Chemistry, 20(7), 2275-2287. [Link]

- CN100543003C - A kind of preparation method of p-bromobenzyl bromide. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. [Link]

- fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

- 13C NMR Chemical Shifts. (n.d.).

- Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

- Lee, J. Y., et al. (2021).

- Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. [Link]

- Benzenemethanol, 4-bromo-. (n.d.). NIST WebBook. [Link]

Sources

- 1. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. CAS 19552-10-4: (4-Bromobenzyl)mercaptan | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. 4-CHLOROBENZYL MERCAPTAN(6258-66-8) 1H NMR [m.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. pennwest.edu [pennwest.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Bromophenyl)methanethiol: A Technical Guide for Advanced Synthesis

Executive Summary

(4-Bromophenyl)methanethiol is a pivotal organosulfur compound that serves as a versatile building block in organic synthesis, particularly within medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring and a nucleophilic thiol group, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical identity, synthesis protocols, reaction mechanisms, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their work. We will explore not only the "how" but the "why" behind key experimental procedures, offering field-proven insights to ensure reproducible and efficient outcomes.

Chemical Identity and Physicochemical Properties

(4-Bromophenyl)methanethiol, also known as 4-bromobenzyl mercaptan, is characterized by the chemical formula C₇H₇BrS.[1] The molecule consists of a benzyl thiol core where a bromine atom is substituted at the para (4-position) of the benzene ring. This substitution significantly influences the electronic properties and reactivity of both the aromatic ring and the thiol group.

// Nodes for the benzene ring C1 [pos="0,1!", label="", peripheries=0]; C2 [pos="-0.866,0.5!", label="", peripheries=0]; C3 [pos="-0.866,-0.5!", label="", peripheries=0]; C4 [pos="0,-1!", label="", peripheries=0]; C5 [pos="0.866,-0.5!", label="", peripheries=0]; C6 [pos="0.866,0.5!", label="", peripheries=0];

// Nodes for substituents Br [pos="0,-2!", label="Br", shape=none, fontcolor="#34A853", fontsize=14]; CH2 [pos="1.732,0!", label="CH₂", shape=none, fontcolor="#202124", fontsize=14]; SH [pos="2.5,0.5!", label="SH", shape=none, fontcolor="#EA4335", fontsize=14];

// Edges for the benzene ring with alternating double bonds C1 -- C2 [dir=none, style=solid, color="#202124"]; C2 -- C3 [dir=none, style=bold, color="#202124"]; C3 -- C4 [dir=none, style=solid, color="#202124"]; C4 -- C5 [dir=none, style=bold, color="#202124"]; C5 -- C6 [dir=none, style=solid, color="#202124"]; C6 -- C1 [dir=none, style=bold, color="#202124"];

// Edges for substituents C4 -- Br [dir=none, style=solid, color="#202124"]; C6 -- CH2 [dir=none, style=solid, color="#202124"]; CH2 -- SH [dir=none, style=solid, color="#202124"]; } Caption: Chemical structure of (4-Bromophenyl)methanethiol.

Table 1: Physicochemical Properties of (4-Bromophenyl)methanethiol

| Property | Value | Source |

| CAS Number | 19552-10-4 | [1] |

| Molecular Formula | C₇H₇BrS | [1] |

| Molecular Weight | 203.10 g/mol | [1] |

| Appearance | White to light yellow solid | - |

| Melting Point | 27-31 °C | [1] |

| Boiling Point | 195 °C (at 10 torr) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

| SMILES | SCc1ccc(Br)cc1 | [1] |

| InChI Key | CUCKXDPCCYHFMQ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of (4-Bromophenyl)methanethiol involves the reaction of a 4-bromobenzyl halide with a sulfur nucleophile. A typical laboratory-scale procedure utilizes 4-bromobenzyl bromide and sodium hydrosulfide.

Causality in Experimental Design:

-

Choice of Starting Material: 4-Bromobenzyl bromide is selected due to the high reactivity of the benzylic bromide, which is an excellent leaving group, facilitating a rapid Sₙ2 reaction.

-

Choice of Reagent: Sodium hydrosulfide (NaSH) provides the hydrosulfide anion (SH⁻), a potent sulfur nucleophile, to displace the bromide. It is often generated in situ or used from a commercially available source.

-

Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or a protic solvent like ethanol is typically used. Ethanol is often preferred for its ability to dissolve both the organic starting material and the inorganic nucleophile, as well as for its lower toxicity and cost.

-

Temperature Control: The reaction is typically run at room temperature or with gentle heating. While the reaction is often exothermic, controlling the temperature prevents potential side reactions, such as the formation of the corresponding dibenzyl sulfide.

Detailed Experimental Protocol: Synthesis from 4-Bromobenzyl Bromide

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with sodium hydrosulfide hydrate (NaSH·xH₂O, 1.2 equivalents) and ethanol (5 mL per mmol of benzyl bromide).

-

Dissolution: The mixture is stirred at room temperature until the sodium hydrosulfide is fully dissolved.

-

Addition of Substrate: 4-Bromobenzyl bromide (1.0 equivalent), dissolved in a minimal amount of ethanol, is added dropwise to the stirred solution over 15-20 minutes. The addition is monitored to maintain a controlled reaction temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. This protonates the thiolate intermediate to form the thiol and neutralizes any unreacted NaSH.

-

Extraction: The aqueous mixture is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.

Key Reactions and Synthetic Utility

The utility of (4-bromophenyl)methanethiol in synthesis stems from the distinct reactivity of its two functional handles: the nucleophilic thiol group and the aryl bromide.

3.1 Reactions at the Thiol Group

The sulfhydryl (-SH) group is weakly acidic (pKa ~10-11) and readily deprotonated by a base to form a potent thiolate nucleophile. This anion can participate in a variety of reactions.

-

S-Alkylation/S-Arylation: The thiolate is an excellent nucleophile for Sₙ2 reactions with alkyl halides or SₙAr reactions with activated aryl halides to form thioethers (sulfides). This is a cornerstone reaction for incorporating the 4-bromobenzylthio moiety into larger molecules.

-

Michael Addition: The thiolate can act as a soft nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

-

Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur upon exposure to air but is more controllably achieved with mild oxidizing agents like iodine or hydrogen peroxide.[3] More vigorous oxidation can lead to sulfonic acids.

3.2 Reactions at the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an aniline derivative.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to form an aryl alkyne.

The ability to perform these cross-coupling reactions makes (4-bromophenyl)methanethiol a valuable building block for creating complex molecular architectures, as seen in the development of novel therapeutic agents.[4][5]

Applications in Medicinal Chemistry and Drug Development

The 4-bromophenyl moiety is a common feature in pharmacologically active molecules. The bromine atom can act as a heavy-atom substitute for hydrogen, potentially enhancing binding affinity through halogen bonding, or serve as a synthetic handle for late-stage functionalization to explore structure-activity relationships (SAR).[6]

(4-Bromophenyl)methanethiol can be used to introduce the 4-bromobenzylthio group into a lead compound. This group can modulate the lipophilicity, metabolic stability, and target engagement of the molecule. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities.[4][7] While not directly using the methanethiol, this highlights the importance of the 4-bromophenyl scaffold in bioactive compounds. The ability to form thioether linkages, which are generally more stable to metabolic cleavage than esters or amides, makes this reagent particularly attractive.

Rational drug design and computational approaches are increasingly used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of potential drug candidates, where scaffolds derived from reagents like (4-bromophenyl)methanethiol are evaluated.[7][8]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized (4-Bromophenyl)methanethiol.

Table 2: Key Spectroscopic Data for (4-Bromophenyl)methanethiol

| Technique | Key Features and Expected Values |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, ~7.2-7.5 ppm. - Methylene protons (-CH₂-): Singlet, ~3.7 ppm. - Thiol proton (-SH): Triplet (due to coupling with CH₂), ~1.7 ppm. Note: The thiol proton signal can be broad and its chemical shift is concentration and solvent dependent. It will exchange with D₂O. |

| ¹³C NMR | - Aromatic C-Br: ~121 ppm. - Aromatic C-H: ~130-132 ppm. - Aromatic C-CH₂: ~139 ppm. - Methylene carbon (-CH₂-): ~28 ppm. |

| FT-IR (KBr) | - S-H stretch: Weak absorption around 2550-2600 cm⁻¹. - Aromatic C-H stretch: ~3000-3100 cm⁻¹. - C-S stretch: ~600-800 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peaks at m/z 202 and 204 in an approximate 1:1 ratio, characteristic of a single bromine atom. - Major Fragment: Loss of SH (m/z 169/171). |

Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency. The data presented are typical values.[9][10]

Safety, Handling, and Storage

As a member of the thiol chemical class, (4-Bromophenyl)methanethiol requires careful handling due to its properties and potential hazards.

-

Odor: Thiols are notorious for their powerful and unpleasant odors, detectable at extremely low concentrations (parts per billion).[3][11] The smell itself can cause nausea and headaches and is considered a statutory nuisance if released into the environment.[12]

-

Toxicity: Thiols generally exhibit moderate toxicity. Harmful if swallowed, inhaled, or absorbed through the skin.[13] High concentrations can affect the central nervous system.[14]

-

Handling: All work with (4-Bromophenyl)methanethiol must be conducted in a well-ventilated chemical fume hood.[15][16] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[17] The container cap should be sealed with parafilm or Teflon tape to prevent vapor leakage.[11]

-

Waste Disposal and Decontamination: All contaminated materials (glassware, syringes, gloves) should be decontaminated before removal from the fume hood. A bleach solution (sodium hypochlorite) is effective for oxidizing residual thiol, though the reaction can be slow and may require soaking for 24 hours.[11] All chemical waste must be disposed of as hazardous waste according to institutional and local regulations.

Conclusion

(4-Bromophenyl)methanethiol is a high-value synthetic intermediate whose strategic importance is rooted in its dual functionality. The nucleophilic thiol allows for robust thioether formation, while the aryl bromide provides a gateway to a vast array of modern cross-coupling chemistries. This combination makes it an indispensable tool for medicinal chemists constructing complex molecular libraries and for materials scientists developing novel functional materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for its safe and effective application in advanced research and development.

References

- UCL Safety Services. (2020). Thiols. University College London. [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7509, Benzyl mercaptan. [Link]

- Synerzine. (2020).

- Rawel, H. M., & Kroll, J. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Nahrung, 39(5-6), 465-74. [Link]

- Soleymani, R., et al. (2012). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry, 28(2), 627-638. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761447, (4-Bromo-2-fluorophenyl)methanethiol. [Link]

- Organic Syntheses. (n.d.).

- Kannan, P., et al. (1996). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(6), 555-560. [Link]

- Soleymani, R., et al. (2012). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure.

- Reddy, L. H., et al. (2013). Hydrothiolation of benzyl mercaptan to arylacetylene: application to the synthesis of (E) and (Z)-isomers of ON 01910·Na (Rigosertib®), a phase III clinical stage anti-cancer agent. Organic & Biomolecular Chemistry, 11(33), 5437-5442. [Link]

- Wikipedia. (n.d.). Methanethiol. [Link]

- Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

- Royal Society of Chemistry. (2013).

- Popiolek, L., & Dudek, M. K. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1554. [Link]

- Cheméo. (n.d.). Chemical Properties of Methanethiol (CAS 74-93-1). [Link]

- Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42. [Link]

- Georganics. (n.d.). (4-Fluorophenyl)methanethiol. [Link]

- ResearchGate. (2018). Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. [Link]

- Lehigh University. (2015).

- Reich, H. J. (n.d.).

- UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

- Ielo, L., et al. (2022). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules, 27(21), 7209. [Link]

Sources

- 1. This compound 97 19552-10-4 [sigmaaldrich.com]

- 2. Benzylthiol CAS 100-53-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 6. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 11. faculty.washington.edu [faculty.washington.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. (4-Fluorophenyl)methanethiol - High purity | EN [georganics.sk]

- 14. Methanethiol - Wikipedia [en.wikipedia.org]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. aksci.com [aksci.com]

- 17. synerzine.com [synerzine.com]

A Senior Application Scientist's Technical Guide to 4-Bromo-α-toluenethiol (CAS No. 19552-10-4)

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-α-toluenethiol, also known as (4-bromophenyl)methanethiol. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of the molecule's synthesis, reactivity, and strategic application in modern pharmaceutical research. We will detail its physicochemical properties, provide validated protocols for its preparation, and elucidate its role as a versatile bifunctional scaffold in the synthesis of targeted therapeutics, including kinase and PARP inhibitors. The causality behind experimental choices and safety protocols is emphasized to ensure both scientific integrity and practical laboratory safety.

Introduction: Strategic Importance in Medicinal Chemistry

4-Bromo-α-toluenethiol (CAS No. 19552-10-4) is a bifunctional organosulfur compound that has emerged as a valuable building block in drug discovery. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the nucleophilic thiol (or thiolate) and the aryl bromide.

-

The benzylic thiol group serves as a potent nucleophile, ideal for S-alkylation reactions to form thioethers or for participating in Michael additions. Its relatively high acidity compared to the corresponding alcohol facilitates the formation of the thiolate anion, which is a soft nucleophile, enabling selective reactions.

-

The 4-bromo-substituted aromatic ring is a classic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the precise and modular installation of diverse carbon-carbon and carbon-heteroatom bonds, which is fundamental to building the complex molecular architectures required for potent and selective drug candidates.

This dual functionality allows chemists to employ 4-Bromo-α-toluenethiol as a molecular linchpin, connecting different pharmacophoric elements through distinct and controllable chemical transformations. This guide will provide the technical foundation necessary to effectively leverage this reagent in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of 4-Bromo-α-toluenethiol are summarized below. While a boiling point at atmospheric pressure is not well-documented, likely due to potential for decomposition, its melting point is well-defined.

| Property | Value | Source(s) |

| CAS Number | 19552-10-4 | |

| Synonyms | (4-Bromophenyl)methanethiol, 4-Bromobenzyl mercaptan | |

| Molecular Formula | C₇H₇BrS | |

| Molecular Weight | 203.10 g/mol | |

| Appearance | Solid | |

| Melting Point | 27-31 °C (lit.) | |

| Boiling Point | Not readily available. (For context, 4-bromothiophenol boils at 90-92 °C at 5 Torr). | [1] |

| Density | Not readily available. |

Predicted Spectroscopic Data

While a publicly available, peer-reviewed full spectrum is elusive, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.45 ppm (d, J≈8.4 Hz, 2H): Aromatic protons ortho to the bromine atom.

-

δ ~7.20 ppm (d, J≈8.4 Hz, 2H): Aromatic protons meta to the bromine atom.

-

δ ~3.70 ppm (d, J≈7.6 Hz, 2H): Benzylic methylene (CH₂) protons, coupled to the thiol proton.

-

δ ~1.70 ppm (t, J≈7.6 Hz, 1H): Thiol (SH) proton. This peak is exchangeable with D₂O and its chemical shift can be variable.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~138 ppm: Quaternary aromatic carbon attached to the CH₂SH group.

-

δ ~132 ppm: Aromatic CH carbons ortho to the bromine.

-

δ ~131 ppm: Aromatic CH carbons meta to the bromine.

-

δ ~121 ppm: Quaternary aromatic carbon attached to the bromine (ipso-carbon).

-

δ ~28 ppm: Benzylic methylene (CH₂) carbon.

-

-

Infrared (IR) Spectroscopy:

-

~2550-2600 cm⁻¹: S-H stretch (thiol). This is a characteristically weak but sharp absorption.[2]

-

~3000-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretch (benzylic CH₂).

-

~1485 cm⁻¹: Aromatic C=C stretch.

-

~1070 cm⁻¹: C-Br stretch.

-

Synthesis and Purification

The most reliable and common synthesis of 4-Bromo-α-toluenethiol is a two-step process starting from commercially available 4-bromotoluene. This pathway is designed to maximize yield and purity by circumventing common side reactions.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 4-Bromo-α-toluenethiol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Bromobenzyl Bromide (Precursor)

Causality: This reaction proceeds via a free-radical chain mechanism. Light or a chemical initiator is required to generate a bromine radical, which selectively abstracts a benzylic hydrogen due to the resonance stabilization of the resulting benzyl radical. Using a non-polar solvent like carbon tetrachloride (CCl₄) is standard.[3]

-

Setup: Equip a two-necked round-bottom flask with a reflux condenser and a dropping funnel. The entire apparatus should be oven-dried and assembled under a nitrogen or argon atmosphere.

-

Charging Flask: Charge the flask with 4-bromotoluene (1.0 eq) and dry carbon tetrachloride (approx. 3-5 mL per gram of starting material).

-

Initiation: Add a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile). Alternatively, position a 250-500 watt photolamp to irradiate the flask.[3]

-

Bromination: Heat the mixture to reflux. Slowly add elemental bromine (Br₂, 1.05 eq), previously dried by shaking with concentrated H₂SO₄, via the dropping funnel. The rate of addition should be controlled such that the red-brown color of bromine dissipates before the next drop is added, indicating its consumption.[3] The reaction typically takes 1-2 hours.

-

Workup: After the addition is complete, allow the reaction to cool to room temperature. Wash the organic solution sequentially with ice-water, cold 5% aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid, 4-bromobenzyl bromide, can be purified by recrystallization from ethanol to yield the product as white crystals.[3]

Step 2: Synthesis of 4-Bromo-α-toluenethiol

Causality: Direct Sₙ2 reaction of 4-bromobenzyl bromide with a simple thiol source like NaSH is prone to over-alkylation, where the product thiol reacts with another molecule of the starting bromide to form a thioether (R-S-R) byproduct. To prevent this, thiourea is used as a sulfur surrogate.[4] It acts as a soft nucleophile, attacking the benzylic bromide to form a stable S-alkylisothiouronium salt. This salt is then cleanly hydrolyzed under basic conditions to liberate the desired thiol, with urea and sodium bromide as byproducts.

-

Salt Formation: In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol (approx. 4 mL per gram of bromide).

-

Reaction: Heat the mixture to reflux for 2-3 hours. The formation of the isothiouronium salt may be observed as a precipitate.

-

Hydrolysis: After cooling slightly, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture. Return the mixture to reflux for an additional 2-3 hours to effect hydrolysis.

-

Workup: Cool the reaction to room temperature and acidify carefully with dilute hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2-3). This protonates the thiolate to form the thiol.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes). Combine the organic extracts.

-

Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-Bromo-α-toluenethiol stems from its ability to act as a bifunctional linker, enabling the assembly of complex molecules through sequential, orthogonal reactions.

Key Reaction Pathways

Caption: Orthogonal reactivity of 4-Bromo-α-toluenethiol.

Application Profile: A Scaffold for Targeted Inhibitors

The 4-bromophenyl motif is a privileged scaffold found in numerous biologically active compounds. Its presence is particularly notable in the development of kinase inhibitors and PARP inhibitors, two critical classes of anticancer agents.

-

Kinase Inhibitors: Kinases utilize ATP for phosphorylation, and many inhibitors are designed as ATP mimetics that occupy the ATP-binding pocket. The 4-bromobenzyl group can be elaborated via cross-coupling to introduce functionalities that interact with the hinge region or other key residues within this pocket, enhancing potency and selectivity.[5][6][7]

-

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA single-strand break repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), an effect known as synthetic lethality.[8] The development of PARP inhibitors like Rucaparib and Niraparib has involved scaffolds where an aryl halide was a key precursor for building the final molecule.[9] For instance, a recent study detailed the synthesis of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines for anticancer assessment, demonstrating the direct application of this type of scaffold in creating potential dual topoisomerase inhibitors.[10]

The strategic value of 4-Bromo-α-toluenethiol is that the thiol group can be used to attach this entire "warhead" scaffold to another part of a molecule, or it can be protected and deprotected as needed during a multi-step synthesis.

Quality Control and Analytical Procedures

To ensure the integrity of experimental results, the purity of 4-Bromo-α-toluenethiol must be rigorously assessed.

-

Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing purity. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The spot can be visualized under UV light (254 nm) and by staining with potassium permanganate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides an accurate assessment of purity and confirms the molecular weight of the compound.

-

NMR Spectroscopy: As detailed in Section 2.1, ¹H and ¹³C NMR are definitive methods for structural confirmation and can reveal the presence of impurities.

-

Melting Point: A sharp melting point range close to the literature value (27-31 °C) is a good indicator of high purity.

Safety, Handling, and Storage

As a Senior Application Scientist, I must stress that proper safety protocols are non-negotiable. 4-Bromo-α-toluenethiol, like most thiols, presents specific hazards.

-

Primary Hazards:

-

Stench: Thiols are notorious for their powerful and unpleasant odors. All manipulations must be conducted in a well-ventilated chemical fume hood.

-

Irritation: The compound may cause skin and serious eye irritation.

-

Toxicity: May be harmful if swallowed or in contact with skin.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (nitrile is a suitable choice), a lab coat, and chemical safety goggles or a face shield at all times.

-

-

Handling and Storage:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Waste Disposal: Dispose of waste and unreacted material in accordance with local, state, and federal regulations. Thiol waste can be quenched and deodorized by treatment with an oxidizing agent like bleach (sodium hypochlorite) solution.

-

Conclusion

4-Bromo-α-toluenethiol is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature allows for the convergent and modular synthesis of complex molecular architectures that are central to the discovery of targeted therapies. By understanding its properties, mastering its synthesis, and appreciating its orthogonal reactivity, researchers can significantly accelerate the design-synthesis-test-analyze cycle in drug development. This guide provides the necessary framework for its effective and safe utilization in the laboratory.

References

- Guidechem. (2023, July 1). How is 4-Bromobenzyl bromide synthesized?

- PrepChem. (n.d.). Preparation of 4-bromobenzyl bromide.

- The Royal Society of Chemistry. (2016). Supporting Information.

- Wikipedia. (n.d.). Methanethiol.

- Sigma-Aldrich. (n.d.). 4-Bromophenyl methanethiol.

- ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.

- Sigma-Aldrich. (n.d.). This compound 97%.

- University of Wisconsin. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with...

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Sigma-Aldrich. (n.d.). 4-Bromobenzyl bromide 98%.

- Stenutz, R. (n.d.). 4-bromophenyl methyl sulfide.

- PubMed. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.

- National Center for Biotechnology Information. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- PubMed. (2022, January 5). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2.

- ResearchGate. (n.d.). IR absorbance spectra for methanethiol: peaks at lower wavenumbers...

- National Center for Biotechnology Information. (n.d.). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents.

- CAS Common Chemistry. (n.d.). 4-Bromothiophenol.

- ResearchGate. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.

- MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.

- National Center for Biotechnology Information. (n.d.). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors.

- NIST. (n.d.). Benzenethiol, 4-methyl-.

- National Center for Biotechnology Information. (2024, December 17). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.

- SpectraBase. (n.d.). (4-Methylphenyl)methanethiol.

- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-.

- Cheméo. (n.d.). Chemical Properties of Methanethiol (CAS 74-93-1).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, benzene, experimental) (HMDB0003227).

- National Center for Biotechnology Information. (n.d.). Methanethiol.

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.

- National Center for Biotechnology Information. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

- Google Patents. (n.d.). CN1648114A - A kind of preparation method of p-bromobenzyl bromide.

- ChemicalBook. (n.d.). 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum.

- ChemicalBook. (n.d.). 4-Bromothiophenol(106-53-6) IR Spectrum.

- ResearchGate. (2025, August 10). 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea | Request PDF.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using [4-(2-Morpholinoethoxy)phenyl]methylamine.

- Home Sunshine Pharma. (n.d.). Methanethiol CAS 74-93-1 Manufacturers, Suppliers, Factory.

- FooDB. (2010, April 8). Showing Compound Methanethiol (FDB011886).

- US EPA. (n.d.). Methanethiol - Substance Details - SRS. Retrieved from epa.gov..). Methanethiol - Substance Details - SRS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromobenzyl Mercaptan for Advanced Research and Development

This guide provides a comprehensive technical overview of 4-Bromobenzyl Mercaptan (CAS: 19552-10-4), a pivotal reagent in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and analytical validation of this versatile molecule. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding for its application in the laboratory.

Core Molecular Identity and Physicochemical Properties

This compound, also known as (4-bromophenyl)methanethiol, is a bifunctional organic compound featuring a reactive thiol group and a brominated aromatic ring. This unique combination makes it a valuable intermediate, allowing for sequential or orthogonal functionalization in complex molecular syntheses.

The presence of the bromine atom on the phenyl ring significantly influences the molecule's electronic properties and provides a handle for cross-coupling reactions, while the mercaptan (thiol) group serves as a potent nucleophile and a precursor for various sulfur-containing moieties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 203.10 g/mol | [2][3] |

| Chemical Formula | C₇H₇BrS | [2][3] |

| CAS Number | 19552-10-4 | [2][3] |

| Appearance | White to off-white or pale yellow solid/fused solid | [4] |

| Melting Point | 27-31 °C (lit.) | [2][4] |

| Boiling Point | 110 °C at 0.5 Torr | [4] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| Odor | Strong, characteristic of thiols. | [1] |

Strategic Synthesis of this compound

The synthesis of this compound is a critical process that requires careful control to ensure high purity and yield, which are paramount for its use in pharmaceutical applications. A common and reliable route proceeds via the nucleophilic substitution of 4-bromobenzyl bromide. The choice of the sulfur nucleophile and reaction conditions is dictated by factors such as safety, cost, and desired purity.

Synthesis of the Precursor: 4-Bromobenzyl Bromide

A logical and field-proven starting point is the synthesis of the precursor, 4-bromobenzyl bromide, from p-bromotoluene. This is typically achieved through a free-radical bromination of the benzylic position.

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, charge p-bromotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Initiation: Heat the mixture to reflux (approximately 77°C for CCl₄) and initiate the reaction using a radical initiator like azobisisobutyronitrile (AIBN) or by irradiating with a UV lamp.[5]

-

Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux. Alternatively, liquid bromine (1.0 eq) can be added dropwise.[5]

-

Monitoring: The reaction progress can be monitored by the disappearance of the orange color of bromine or by TLC/GC analysis. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-bromobenzyl bromide can be further purified by recrystallization from a suitable solvent like ethanol or hexane to yield a white solid.[6]

Causality of Experimental Choices: The use of NBS or bromine under radical initiation conditions selectively brominates the benzylic position over the aromatic ring. The benzylic C-H bonds are weaker and more susceptible to radical abstraction than the sp² C-H bonds of the aromatic ring. Recrystallization is a crucial final step to ensure the removal of any unreacted starting material and dibrominated side products, which is essential for the subsequent thiol synthesis.

Conversion to this compound via the Thiourea Route

The conversion of the bromide to the mercaptan is most reliably achieved using thiourea. This method avoids the direct use of highly toxic and odorous reagents like hydrogen sulfide and proceeds through a stable isothiouronium salt intermediate, which is then hydrolyzed. This two-step, one-pot procedure is highly efficient and minimizes the handling of the volatile thiol.[7][8]

-

Isothiouronium Salt Formation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in a suitable alcohol solvent, such as methanol or ethanol.[7]

-

Reaction: Heat the mixture to reflux. The reaction is typically complete within 3-6 hours, during which the S-benzylisothiouronium bromide salt may precipitate.[7] The progress can be monitored by TLC, observing the consumption of the starting bromide.

-

Hydrolysis: After cooling the mixture, add a solution of a strong base, such as sodium hydroxide (3.0 eq), directly to the flask.

-

Thiol Formation: Heat the resulting mixture to reflux for an additional 2-3 hours to effect the hydrolysis of the isothiouronium salt to the corresponding thiol.[8]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2N HCl) to protonate the thiolate.[7] The product will separate as an oil or solid. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtering, remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization from a non-polar solvent.

Self-Validating System: The formation of the crystalline isothiouronium salt intermediate serves as an initial purification step. The subsequent hydrolysis and acidification should yield a product with a characteristic and potent thiol odor. The identity and purity of the final product must be confirmed by the analytical methods detailed in Section 5.

Reactivity and Mechanistic Considerations

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites. Understanding the reactivity of both the thiol group and the aryl bromide is key to designing effective synthetic strategies.

The Thiol Group: A Potent Nucleophile

The thiol group is weakly acidic and can be easily deprotonated by a mild base to form the corresponding thiolate. This thiolate is a powerful nucleophile, readily participating in S-alkylation and S-acylation reactions (SN2 type).

Figure 1: General scheme for the S-alkylation of this compound.

The kinetics of these reactions are typically second-order, and the rate is influenced by the strength of the base, the nature of the electrophile's leaving group, and the solvent. The presence of the electron-withdrawing bromine atom on the phenyl ring can slightly increase the acidity of the thiol proton compared to unsubstituted benzyl mercaptan.

The Aryl Bromide: A Handle for C-C Bond Formation

The bromine atom on the aromatic ring is relatively unreactive towards nucleophilic aromatic substitution but is an excellent functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Figure 2: Cross-coupling reaction pathway utilizing the aryl bromide functionality.

It is often strategic to perform reactions at the thiol group first, as the conditions for many cross-coupling reactions (e.g., strong bases, elevated temperatures) can be incompatible with a free thiol.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to its ability to introduce a substituted benzylthio moiety into a target molecule. This group can modulate lipophilicity, engage in specific interactions with biological targets, and serve as a precursor to other functional groups.

A notable application is in the synthesis of analogues of Angiotensin-Converting Enzyme (ACE) inhibitors. For instance, derivatives of Captopril , a key drug for treating hypertension, have been synthesized incorporating 4-substituted prolines.[2] The synthesis of these analogues can involve the S-alkylation of a suitable proline derivative with a reagent like this compound to introduce a substituted benzylthio group, which can enhance potency and modify pharmacokinetic properties.[2][9]

While not a direct precursor in the most common synthetic routes, the thieno[2,3-b]thiopyran core of Dorzolamide , a carbonic anhydrase inhibitor used to treat glaucoma, highlights the importance of complex sulfur-containing heterocycles in drug design.[10][11] Intermediates like this compound are fundamental tools for constructing such complex scaffolds in exploratory medicinal chemistry programs.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is critical, especially when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs). A combination of spectroscopic and chromatographic techniques forms a robust quality control protocol.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include:

-

A triplet (or broad singlet) for the thiol proton (-SH), typically in the range of 1.5-2.0 ppm.

-

A doublet for the benzylic protons (-CH₂-), around 3.7 ppm, which may appear as a singlet depending on the solvent and resolution.

-

Two doublets in the aromatic region (typically 7.2-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals, including a signal for the benzylic carbon and four signals for the aromatic carbons (two with higher intensity due to symmetry).

Infrared (IR) Spectroscopy: The FTIR spectrum is useful for confirming the presence of key functional groups.

-

A weak absorption band for the S-H stretch, typically found around 2550-2600 cm⁻¹.[12]

-

C-H stretching bands for the aromatic and methylene groups just below and above 3000 cm⁻¹.

-

Characteristic C=C stretching absorptions in the 1400-1600 cm⁻¹ region for the aromatic ring.

-

A strong absorption for the C-Br stretch in the lower frequency region (typically 500-650 cm⁻¹).

Purity Assessment

Chromatography:

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is an excellent method for assessing the purity of this compound. It can effectively separate the target compound from starting materials (e.g., 4-bromobenzyl bromide) and potential side products (e.g., the corresponding disulfide).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is also suitable for purity analysis, particularly for monitoring reaction progress and quantifying impurities.

Table 2: Representative Analytical Workflow for Quality Control

| Technique | Purpose | Expected Outcome / Specification |

| ¹H NMR | Identity Confirmation | Spectrum consistent with the proposed structure; absence of signals from key impurities. |

| FTIR | Functional Group Analysis | Presence of characteristic S-H, C-H (sp², sp³), C=C, and C-Br stretching bands. |

| GC-FID/MS | Purity Assessment & Impurity ID | Purity ≥ 97% (typical); identification of any significant impurities. |

| Melting Point | Physical Property Confirmation | Sharp melting range consistent with literature values (e.g., 27-31 °C). |

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. It is sensitive to air and should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent oxidation to the disulfide.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

This compound is a strategically important building block for chemical synthesis, offering dual reactivity that enables complex molecular construction. Its molecular weight of 203.10 g/mol is a fundamental property, but a true understanding of its value lies in the appreciation of its synthetic utility, reactivity, and the protocols for its preparation and validation. This guide provides the foundational knowledge and practical insights required for researchers and drug development professionals to effectively and safely utilize this versatile reagent in their pursuit of novel chemical entities.

References

- PrepChem.

- Wyvratt, M. J., et al. (1984). Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines. Journal of Medicinal Chemistry, 27(9), 1133-1144. [Link]

- Katritzky, A. R., et al. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea.

- Google Patents.

- The Royal Society of Chemistry.

- Amadei, F., et al. (2023).

- Eureka. Key intermediate of dorzolamide hydrochloride and synthesis method thereof. [Link]

- Mir- Simón, B., et al. (2023). Non-Invasive Characterisation of Bromoil Prints by External Reflection FTIR Spectroscopy. Polymers. [Link]

- Houshdar Tehrani, M. H., et al. (2005). Design and Synthesis of New Imidazole Derivatives of Captopril. Iranian Journal of Pharmaceutical Research. [Link]

- The Royal Society of Chemistry. www.rsc.org/advances. [Link]

- Google Patents.

- Hameed, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

- Google Patents. Methods for preparing captopril and its analogues. US5166361A.

- Almquist, R. G., et al. (1985). Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines. Journal of Medicinal Chemistry. [Link]

- Google Patents. Method of making dorzolamide hydrochloride. US20060155132A1.

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- ResearchGate.

- Ma, Y., et al. (2024). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. MDPI. [Link]

- Google Patents. Processes producing methyl mercaptan. US5481042A.

- Google Patents. A kind of preparation method of p-bromobenzyl bromide. CN1648114A.

- ResearchGate. Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. [Link]

- Google Patents. A kind of preparation method of p-bromobenzyl bromide. CN100543003C.

- ResearchGate.

Sources

- 1. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]

- 2. Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 97 19552-10-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. arkat-usa.org [arkat-usa.org]